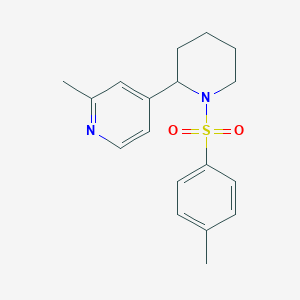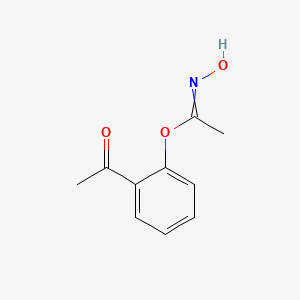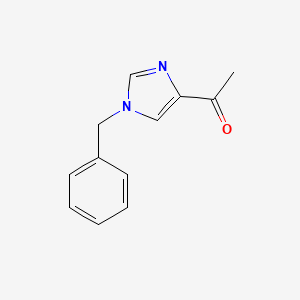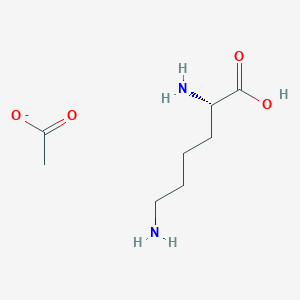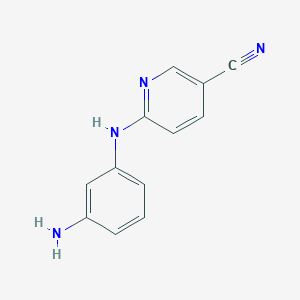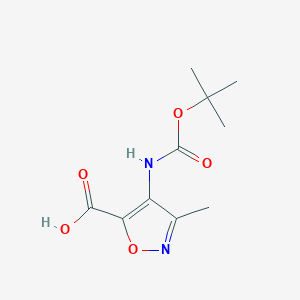![molecular formula C8H11N3O3 B11818465 2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid](/img/structure/B11818465.png)
2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a hydroxyiminomethyl group at the 4-position and a dimethyl substitution at the 3 and 5 positions of the pyrazole ring, along with an acetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid typically involves the reaction of 3,5-dimethylpyrazole with hydroxylamine to introduce the hydroxyiminomethyl group. This is followed by the reaction with chloroacetic acid to attach the acetic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyiminomethyl group can be oxidized to form a nitro group.
Reduction: The hydroxyiminomethyl group can be reduced to form an amine.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4), while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of 2-[4-(Nitromethyl)-3,5-dimethylpyrazol-1-yl]acetic acid.
Reduction: Formation of 2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid.
Substitution: Formation of esters or amides depending on the reagents used.
科学的研究の応用
2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The acetic acid moiety can also participate in interactions with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-[4-(Hydroxyiminomethyl)-3,5-dimethoxyphenyl]acetic acid
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H11N3O3 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
2-[4-(hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C8H11N3O3/c1-5-7(3-9-14)6(2)11(10-5)4-8(12)13/h3,14H,4H2,1-2H3,(H,12,13) |
InChIキー |
KQSJTUXIXSKNNS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC(=O)O)C)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid](/img/structure/B11818387.png)
